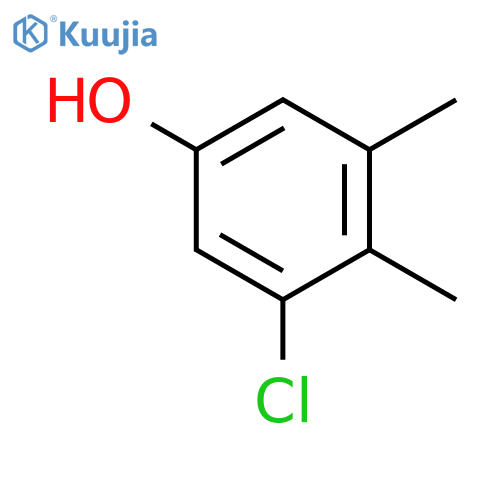

Cas no 56961-13-8 (Phenol, 3-chloro-4,5-dimethyl-)

56961-13-8 structure

商品名:Phenol, 3-chloro-4,5-dimethyl-

CAS番号:56961-13-8

MF:C8H9ClO

メガワット:156.609461545944

CID:4041989

Phenol, 3-chloro-4,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Phenol, 3-chloro-4,5-dimethyl-

- 5-Chloro-3,4-dimethylphenol

-

Phenol, 3-chloro-4,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011448-1g |

5-Chloro-3,4-dimethylphenol |

56961-13-8 | 97% | 1g |

$1549.60 | 2023-09-01 | |

| Alichem | A010011448-250mg |

5-Chloro-3,4-dimethylphenol |

56961-13-8 | 97% | 250mg |

$489.60 | 2023-09-01 | |

| Alichem | A010011448-500mg |

5-Chloro-3,4-dimethylphenol |

56961-13-8 | 97% | 500mg |

$790.55 | 2023-09-01 |

Phenol, 3-chloro-4,5-dimethyl- 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

56961-13-8 (Phenol, 3-chloro-4,5-dimethyl-) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量